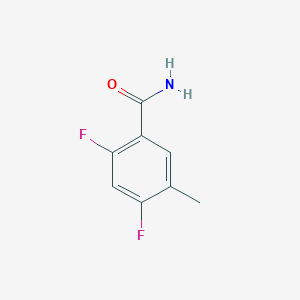

2,4-Difluoro-5-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

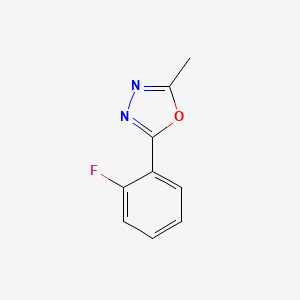

2,4-Difluoro-5-methylbenzamide, also known as 2,4-Difluoro-5-methylbenzoic acid, is an organic compound that has been used for a variety of applications in scientific research. It is a white, crystalline solid with a molecular formula of C7H5F2NO2 and a molar mass of 174.11 g/mol. 2,4-Difluoro-5-methylbenzamide is a highly versatile compound that has been used in a wide range of laboratory experiments, including synthesis, drug development, and biochemical analysis.

Aplicaciones Científicas De Investigación

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

2,4-Difluoro-5-methylbenzamide plays a role in iron-catalyzed, fluoroamide-directed C-H fluorination. This process involves a mild amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. It demonstrates broad substrate scope and functional group tolerance without using noble metal additives. This suggests its potential in organic synthesis and pharmaceutical applications (Groendyke, AbuSalim, & Cook, 2016).

Synthesis and Characterization of Aromatic Polyimides

2,4-Difluoro-5-methylbenzamide is involved in the synthesis of novel aromatic polyimides. These polymers have significant applications in materials science due to their solubility in organic solvents and high thermal stability (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Photocatalytic Degradation of Propyzamide

This compound is used in studies on the photocatalytic degradation of propyzamide, an herbicide, using TiO2-loaded adsorbent supports. It enhances the rate of mineralization of propyzamide and reduces the concentration of toxic intermediates in solution, highlighting its potential in environmental remediation (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Structural, Thermal, and Mechanical Properties of Polymorphs

Research on 2,4-Difluoro-5-methylbenzamide includes investigating the structural, thermal, and mechanical properties of its polymorphs. These studies reveal the significance of short, linear C-H⋅⋅⋅F intermolecular interactions in solid state, important for material science applications (Mondal, Kiran, Ramamurty, & Chopra, 2017).

Propiedades

IUPAC Name |

2,4-difluoro-5-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWOMBPQAVKARN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-5-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2656637.png)

![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)

![1-(4-Chlorophenyl)-5-[(dimethylsulfamoylamino)methyl]tetrazole](/img/structure/B2656643.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2656645.png)

![8-(3-((4-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656647.png)

![5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile](/img/structure/B2656649.png)

![N'-{5-[4-(diethylamino)benzoyl]-1,3-thiazol-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2656654.png)